1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine
Description
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Properties
IUPAC Name |
1-(4-fluoro-5-methyl-2-nitrophenyl)-4-(3-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-13-4-3-5-15(10-13)27(25,26)21-8-6-20(7-9-21)17-11-14(2)16(19)12-18(17)22(23)24/h3-5,10-12H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVQPDFFSDQQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C(=C3)C)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine, commonly referred to as compound 1, is a piperazine derivative with notable pharmacological potential. Its molecular formula is with a molecular weight of 393.4 g/mol. This compound has gained attention for its biological activity, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
- IUPAC Name : 1-(4-fluoro-5-methyl-2-nitrophenyl)-4-(3-methylphenyl)sulfonylpiperazine
- CAS Number : 1262222-59-2
- Molecular Weight : 393.4 g/mol
- Purity : Typically 95% .
Structural Formula
The structural formula can be illustrated as:
The biological activity of compound 1 is primarily attributed to its interaction with various biological targets. Piperazine derivatives, including compound 1, have been shown to exhibit diverse pharmacological effects, such as:
- Antidepressant Activity : Similar piperazine compounds have demonstrated potential as serotonin receptor modulators, contributing to their antidepressant effects .
- Anticonvulsant Properties : Some studies suggest that piperazine derivatives can exhibit anticonvulsant activity, possibly through modulation of neurotransmitter systems .
- Acetylcholinesterase Inhibition : Virtual screening has indicated that certain piperazine derivatives can inhibit human acetylcholinesterase, which is critical for neurotransmission in the central nervous system .
In Vitro Studies
In vitro studies have evaluated the efficacy of compound 1 against various cell lines. For instance, its cytotoxic effects were assessed using the A431 vulvar epidermal carcinoma cell line, where it showed significant inhibition of cell proliferation and migration . The half-maximal inhibitory concentration (IC50) values for these activities were found to be lower than those of established chemotherapeutic agents like doxorubicin.
Case Studies and Research Findings
Several research findings highlight the biological relevance of compound 1:
- Anticancer Activity : In a study examining a series of piperazine derivatives, compound 1 was identified as having promising anticancer properties against multiple cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influenced cytotoxicity .
- Neuropharmacological Effects : Another study focused on the neuropharmacological profile of similar compounds, revealing that modifications in the piperazine structure could enhance their affinity for serotonin receptors, thereby increasing their potential as antidepressants .
- Pharmacokinetic Profiling : Research has also emphasized the importance of pharmacokinetic properties in determining the therapeutic viability of compound 1. Studies have shown favorable absorption and distribution characteristics in preclinical models .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives, including this compound, exhibit potential antidepressant activity. Studies have shown that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which are crucial in mood regulation. In particular, the introduction of the fluorine atom and the nitro group may influence the compound's pharmacodynamics and pharmacokinetics, leading to improved efficacy in treating depressive disorders.
Antitumor Properties
Preliminary studies suggest that compounds similar to 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine may possess antitumor properties. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, an enzyme often overexpressed in cancer cells. This inhibition can disrupt tumor growth and proliferation, making it a candidate for further investigation in cancer therapy.
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. Research into similar piperazine derivatives has indicated their ability to modulate neurotransmitter release, which could be beneficial for developing treatments for neuropsychiatric disorders.
Antimicrobial Activity
There is emerging evidence that compounds with similar structural features exhibit antimicrobial properties. The presence of the nitro group can enhance the compound's ability to penetrate bacterial cell walls, making it a candidate for further studies aimed at developing new antibiotics.
Polymeric Applications
The unique chemical structure of this compound allows it to be explored as a building block in polymer synthesis. Its sulfonyl group can participate in various polymerization reactions, potentially leading to materials with enhanced thermal stability and mechanical properties.
Case Studies
Q & A
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, aromatic proton splitting patterns differentiate para vs. meta substitutions .
- Chromatography : HPLC or normal-phase chromatography (e.g., 10% MeOH/DCM) ensures >95% purity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., fluorine and chlorine signatures) .
How can structure-activity relationships (SAR) guide optimization of piperazine-based compounds?
Advanced Question
- Substituent Effects :
- Pharmacophore Modeling : Use docking studies to predict interactions with targets (e.g., dopamine D3 receptors or antimicrobial enzymes) .
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., hCA I/II) to prioritize derivatives .
What strategies resolve contradictions in biological activity data for piperazine derivatives?
Advanced Question
Discrepancies often arise from assay conditions or structural nuances:
- Antimicrobial vs. Anticancer Activity : Derivatives with nitro groups may show dual activity, but potency depends on bacterial vs. eukaryotic cell membrane permeability .
- Dopamine Receptor Selectivity : Fluorine placement (para vs. meta) alters receptor subtype affinity (e.g., D2 vs. D3). Radioligand binding assays under standardized buffer conditions (pH 7.4, 37°C) clarify selectivity .
- Batch Variability : Ensure consistent purity (>95%) via chromatography and elemental analysis to minimize false positives .
How do in silico methods predict biological activity and synthetic feasibility?
Advanced Question
- Retrosynthesis Tools : AI models (e.g., Template_relevance) leverage databases like Reaxys to propose one-step routes. For example, coupling nitrobenzene precursors with sulfonamide piperazines .
- QSAR Modeling : Train models on datasets (e.g., PubChem BioAssay) to correlate substituents (e.g., logP, TPSA) with antimicrobial IC₅₀ values .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting risks (e.g., CYP inhibition) for prioritization .
What mechanistic insights explain reactivity trends in piperazine functionalization?
Advanced Question
- Electrophilic Aromatic Substitution : Nitro and sulfonyl groups direct incoming electrophiles to specific positions. For example, fluorination at the 4-position occurs preferentially due to nitro group deactivation .
- Ring Fragmentation : Lithiated piperazines undergo fragmentation unless stabilized by bulky N-substituents (e.g., tert-butyl) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance NAS rates by stabilizing transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
